molecular formula C7H5F3N2O2 B089659 2-Amino-5-nitrobenzotrifluoride CAS No. 121-01-7

2-Amino-5-nitrobenzotrifluoride

Cat. No. B089659
CAS RN: 121-01-7
M. Wt: 206.12 g/mol
InChI Key: HOTZLWVITTVZGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as fluorinated diamines and nitrobenzotrifluorides, often involves nucleophilic substitution reactions and nitration processes. For instance, a novel fluorinated diamine monomer was synthesized through the nucleophilic substitution reaction of tert-butylhydroquinone with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to afford the diamine (Yang, Su, & Wu, 2004). Similarly, a synthesis process for 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride, showcasing the potential for industrial scale-up and efficiency (Chen et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-5-nitrobenzotrifluoride has been extensively studied using various spectroscopic techniques. For example, the structural features of 2-amino-5-nitrobenzophenone were analyzed using vibrational spectroscopy and computational methods, which showed the importance of such studies in understanding the molecular vibrations and electronic properties of the compound (Balachandran et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-5-nitrobenzotrifluoride and its derivatives are crucial for the synthesis of various heterocyclic compounds. The reactivity of such compounds allows for the preparation of diverse libraries of heterocycles, which are significant in drug discovery (Křupková et al., 2013).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, of compounds based on 2-Amino-5-nitrobenzotrifluoride are of interest due to their potential application in various fields. Fluorinated polyimides, for instance, show remarkable thermal stability, low dielectric constants, and low moisture absorptions, highlighting the importance of understanding these properties for material science applications (Yang, Su, & Wu, 2004).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-nitrobenzotrifluoride derivatives, including their reactivity and interaction with other molecules, are crucial for their application in organic synthesis and material science. Studies on related compounds have shown how the nitro group and fluorine atoms influence the electronic properties and reactivity of the molecule, facilitating the synthesis of complex organic compounds (White et al., 2019).

Scientific Research Applications

  • Electrochemical Analysis : The voltammetric behavior of nitro compounds related to 2-Amino-5-nitrobenzotrifluoride, such as 2-amino-6-nitrobenzothiazole and 5-nitrobenzimidazole, has been investigated for their determination in environmental samples like drinking and river waters (Deýlová, Vyskočil, & Barek, 2014).

  • Polymer Synthesis : 2-Amino-5-nitrobenzotrifluoride is used in synthesizing fluorinated polyimides with applications in electronics due to their solubility, thermal stability, and low dielectric constants (Yang, Su, & Wu, 2004).

  • Continuous-Flow Synthesis : An efficient and safe continuous-flow synthesis method for 5-fluoro-2-nitrobenzotrifluoride, a related compound, has been developed, showcasing advancements in manufacturing fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

  • Crystal Structure Analysis : The crystal structure of compounds like 5-amino-2-nitrobenzoic acid, which share structural similarities with 2-Amino-5-nitrobenzotrifluoride, has been studied to understand molecular interactions and properties (Mrozek & Głowiak, 2004).

  • Contamination Detection : Techniques have been developed to determine the contamination of 2-amino-5-nitrobenzophenone, a compound related to 2-Amino-5-nitrobenzotrifluoride, in pharmaceuticals (Hornyák & Székelyhidi, 1980).

  • Synthesis of Organic Intermediates : Research on the synthesis of benzoic acids intermediates, including 2-amino-5-nitrobenzoic acids, highlights the significance of these compounds in the development of fine chemical intermediates (Zhang, 2012).

  • Fluorescence and Colorimetric Sensing : A study on 7-Nitrobenzo-2-oxa-1,3-diazole derivatives shows applications in selective fluorescent and colorimetric sensing for metal ions like Hg2+ (Ruan, Maisonneuve, & Xie, 2011).

  • Energetic Material Synthesis : Derivatives of benzothiazoles, similar in structure to 2-Amino-5-nitrobenzotrifluoride, have been synthesized for potential use as energetic materials (Racané et al., 2006).

  • Molecular Electronic Devices : The use of nitroamine redox centers, similar to those in 2-Amino-5-nitrobenzotrifluoride, in molecular electronic devices has been demonstrated to exhibit negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).

Safety And Hazards

2-Amino-5-nitrobenzotrifluoride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTZLWVITTVZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153095
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-nitrobenzotrifluoride

CAS RN

121-01-7
Record name 4-Nitro-2-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine
Source EPA DSSTox
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Record name 4-nitro-α,α,α-trifluoro-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Filler, H Novar - The Journal of Organic Chemistry, 1961 - ACS Publications
2-Trifluoromethyl-DL-tyrosine (I) was prepared in 17% yield by the reaction of 2-trifluoromethyl-4-hydroxy benzenedi-azonium chloride with acrylic acid (Meerwein reaction), followed by …
Number of citations: 19 pubs.acs.org
R Filler, BT Khan, CW McMullen - The Journal of Organic …, 1962 - ACS Publications
… 2-Amino-5-nitrobenzotrifluoride (VII).2—This compound was prepared in 97% yield by heating 2-chloro-5-nitrobenzotrifluoride with ammonia in a stainless steel bomb at 90 for 18 hr. …
Number of citations: 28 pubs.acs.org
CH Lochmüller, AG Edwards - … of Toxic and Related Air Pollutants …, 1987 - books.google.com
Results of the Ames Salmonella mutagenesis bioassay on wood smoke 1, 2 and diesel exhaust emission extracts indicate that moderately polar and polar compounds account for …
Number of citations: 0 books.google.com
MR Pettit, JC Tatlow - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… cit.) gave the expected 5-nitro-derivative (XX), from which there was obtained, after hydrolysis, 2-amino-5nitrobenzotrifluoride (XXI) , and thence by a diazo-reaction 2-iodo-5-…
Number of citations: 8 pubs.rsc.org
GL Grunewald, AJ Kolar, MSS Palanki… - Organic preparations …, 1990 - Taylor & Francis
… Even more troublesome was the fact that the synthesis of regioisomer 2 started with 2-amino-5-nitrobenzotrifluoride and required six steps, with an overall yield of only 25%.1 Similarly, …
Number of citations: 7 www.tandfonline.com
M Mugisawa, A Orita, J Otera… - Polymers for Advanced …, 2010 - Wiley Online Library
… 2-chloro-5nitrobenzotrifluoride (CNB), 2-amino-5-nitrobenzotrifluoride (ANB), and 4-fluorobiphenyl (4FBP) were used as received from PCR, Inc. (Gainesville, Florida, USA). Biphenyl (…
Number of citations: 1 onlinelibrary.wiley.com
AAR Sayigh, H Ulrich - The Journal of Organic Chemistry, 1962 - ACS Publications
We did not detect the presence of the tautomeric hydroxylamine derivatives II, although secondary amines are known to be oxidized preferentially to the,-disubstituted hydroxylamines. …
Number of citations: 8 pubs.acs.org
TR Jones, MD Varney, SE Webber… - Journal of medicinal …, 1996 - ACS Publications
… Thus, 4n was prepared as described, 30 4q was prepared via a von Braun reaction, 31 and 4s,t, containing sulfonamide moieties, were prepared from 2-amino-5-nitrobenzotrifluoride by …
Number of citations: 44 pubs.acs.org
JC Luong, NF Borrelli, AR Olszeuski - MRS Online Proceedings …, 1987 - cambridge.org
A convenient method of measuring the nonlinear optical properties of molecular compounds is described. The method involves measuring the quadratic electro-optical coefficient of a …
Number of citations: 8 www.cambridge.org
M Tsuchimori, O Watanabe, A Okada - Journal of Materials Chemistry, 1997 - pubs.rsc.org
Four types of non-linear optical (NLO) polyesters with the same main chain and with different NLO-active groups have been synthesized. Second-order NLO properties of the corona-…
Number of citations: 7 pubs.rsc.org

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